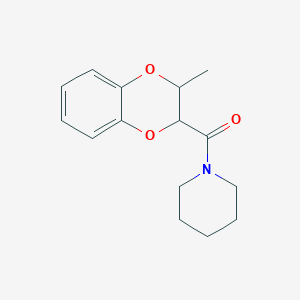
(2-Methyl-2,3-dihydro-1,4-benzodioxin-3-yl)-piperidin-1-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methyl-2,3-dihydro-1,4-benzodioxin-3-yl)-piperidin-1-ylmethanone, commonly known as MDBP, is a chemical compound that belongs to the class of designer drugs. It is a psychoactive substance that has been found to have stimulant and euphoric effects. MDBP has gained popularity among drug users due to its ability to produce intense effects similar to those of MDMA, commonly known as ecstasy.
Mechanism of Action
MDBP works by inhibiting the reuptake of dopamine and norepinephrine in the brain. This leads to increased levels of these neurotransmitters, which can produce feelings of euphoria, increased energy, and improved mood. MDBP also has some serotonergic activity, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
MDBP has been found to have various biochemical and physiological effects. It can increase heart rate, blood pressure, and body temperature. It can also cause dilation of the pupils and dryness of the mouth. In addition, MDBP can cause changes in mood, perception, and thought processes.
Advantages and Limitations for Lab Experiments
MDBP has some advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. This makes it a useful compound for studying the effects of dopamine and norepinephrine reuptake inhibitors. However, one limitation is that it has limited solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are many future directions for research on MDBP. One area of interest is its potential therapeutic applications in the treatment of depression and ADHD. Further research is needed to determine the safety and efficacy of MDBP for these conditions. Another area of interest is its potential as a tool for studying the effects of dopamine and norepinephrine reuptake inhibitors on the brain. Future studies could also explore the potential for MDBP to produce long-term changes in the brain, such as changes in gene expression or neural plasticity.
Synthesis Methods
MDBP can be synthesized through various methods. One of the most common methods is the reaction between 3,4-methylenedioxyphenylacetone and piperidine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through recrystallization.
Scientific Research Applications
MDBP has been used in scientific research to study its effects on the central nervous system. Studies have shown that MDBP acts as a dopamine and norepinephrine reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. This can result in increased alertness, euphoria, and a sense of well-being. MDBP has also been found to have potential therapeutic applications in the treatment of depression and attention deficit hyperactivity disorder (ADHD).
properties
IUPAC Name |
(2-methyl-2,3-dihydro-1,4-benzodioxin-3-yl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-11-14(15(17)16-9-5-2-6-10-16)19-13-8-4-3-7-12(13)18-11/h3-4,7-8,11,14H,2,5-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTXMVCWBIGMLJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=CC=CC=C2O1)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methyl-2,3-dihydro-1,4-benzodioxin-3-yl)-piperidin-1-ylmethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-methylpyrrolidin-2-one](/img/structure/B7563327.png)
![N-[1-(4-fluorophenyl)ethyl]-N-methylpyrazine-2-carboxamide](/img/structure/B7563336.png)
![1-(2-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylethanone](/img/structure/B7563343.png)
![1-Methyl-3-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]pyrrolidin-2-one](/img/structure/B7563350.png)
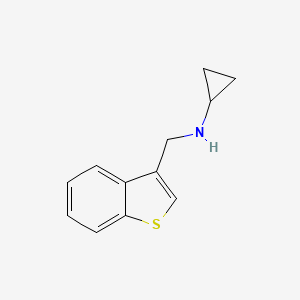
![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-ylmethyl)ethanamine](/img/structure/B7563374.png)
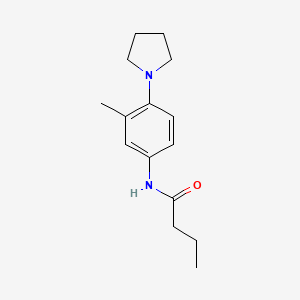
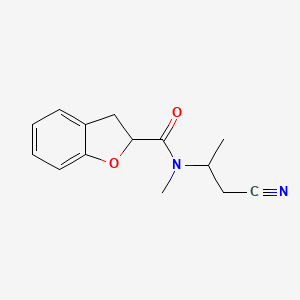
![1-Methyl-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]pyrrolidin-2-one](/img/structure/B7563387.png)


![[2-(Difluoromethylsulfanyl)pyridin-3-yl]-(2-methylmorpholin-4-yl)methanone](/img/structure/B7563423.png)
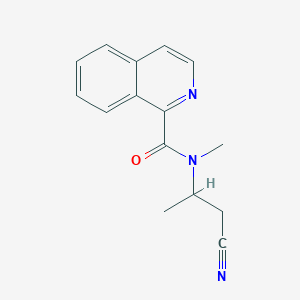
![N-[2-oxo-2-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B7563434.png)